Cicloprofen

描述

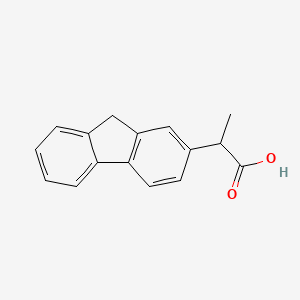

Structure

3D Structure

属性

IUPAC Name |

2-(9H-fluoren-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXFKKPEBXIPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865842 | |

| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-96-6 | |

| Record name | (±)-Cicloprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36950-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CICLOPROFEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325708J22C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Cicloprofen

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature lacks specific quantitative data regarding the cyclooxygenase (COX) inhibitory activity (e.g., IC50 values) of Cicloprofen. The following guide is based on the established mechanism of action for its therapeutic class, non-steroidal anti-inflammatory drugs (NSAIDs), and includes comparative data from other well-characterized NSAIDs to provide a functional context.

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Like other drugs in this category, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923).[1][2][3] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2][3][4] By blocking the action of COX enzymes, this compound reduces the production of these pro-inflammatory mediators, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.[1][2][3] The therapeutic effects of NSAIDs are largely attributed to the inhibition of the COX-2 isoform, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of the COX-1 isoform.[1][2]

Core Mechanism of Action: Inhibition of Cyclooxygenase

The central mechanism of action for this compound, as with other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1][2] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2] There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions.[4] These include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[1][4]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[4] Its activation leads to the production of prostaglandins that mediate inflammation and pain.[2]

This compound is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3] The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory and analgesic effects, while the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[1][2]

Signaling Pathway: The Arachidonic Acid Cascade

The anti-inflammatory action of this compound is best understood through its interaction with the arachidonic acid signaling cascade. When cellular injury or inflammation occurs, phospholipase A2 enzymes release arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX enzymes to produce PGH2. PGH2 is subsequently converted by various tissue-specific isomerases and synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). These prostanoids then act on their respective receptors to elicit physiological responses. This compound intervenes at the initial step of this cascade by blocking the active site of both COX-1 and COX-2, thus preventing the conversion of arachidonic acid to PGH2.

Quantitative Data: Comparative COX Inhibition

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen (B1674241) | 12 | 80 | 0.15 | [5] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |

| Celecoxib | 82 | 6.8 | 12 | [5] |

| Rofecoxib | >100 | 25 | >4.0 | [5] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |

| Meloxicam | 37 | 6.1 | 6.1 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of NSAIDs like this compound on COX enzymes.

In Vitro Cyclooxygenase Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[6]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.[7]

-

Arachidonic acid (substrate).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Cofactors (e.g., hematin, glutathione).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Detection system: This can be an oxygen consumption electrode to measure the initial oxygenation of arachidonic acid, or an ELISA-based kit to measure the production of PGE2.[6][7][8]

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate or an oxygen electrode chamber.

-

Add varying concentrations of the test compound (this compound) to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the enzyme activity. If using an oxygen electrode, record the rate of oxygen consumption. If using an ELISA, stop the reaction after a specific time and quantify the amount of PGE2 produced according to the manufacturer's protocol.[8][9]

-

Run control reactions with no inhibitor (100% activity) and with a known potent inhibitor (background).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of NSAID activity as it accounts for plasma protein binding and cell permeability.[10][11][12]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a whole blood matrix.

Materials:

-

Freshly drawn human venous blood collected in heparin-containing tubes.

-

Test compound (this compound) dissolved in a suitable solvent.

-

For COX-1 activity: No stimulant is needed as clotting will induce platelet COX-1.

-

For COX-2 activity: Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.[10][11]

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).[8][9]

Procedure for COX-1 Inhibition:

-

Aliquot whole blood into tubes containing various concentrations of the test compound.

-

Allow the blood to clot by incubating at 37°C for 1 hour. This activates platelets, leading to TXB2 production via COX-1.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 (a stable metabolite of Thromboxane A2) in the serum using an ELISA kit.

-

Calculate the percentage of inhibition of TXB2 production at each drug concentration and determine the IC50 for COX-1.

Procedure for COX-2 Inhibition:

-

To heparinized whole blood, add various concentrations of the test compound.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[10]

-

Incubate the blood at 37°C for 24 hours.[10]

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.[9]

-

Calculate the percentage of inhibition of PGE2 production at each drug concentration and determine the IC50 for COX-2.

Conclusion

References

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cicloprofen's Cyclooxygenase Inhibition Profile: A Technical Overview

Despite extensive research into the class of non-steroidal anti-inflammatory drugs (NSAIDs), specific quantitative data on the cyclooxygenase (COX-1 and COX-2) inhibition profile of Cicloprofen remains largely unavailable in publicly accessible scientific literature. As an NSAID, this compound is understood to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes. However, a detailed in-vitro characterization, including its half-maximal inhibitory concentrations (IC50) for each COX isoform, is not readily documented.

This technical guide will, therefore, outline the generalized mechanism of action for non-selective NSAIDs, which is the presumed mechanism for this compound, and provide a template for the experimental protocols typically used to determine the COX inhibition profile of such compounds.

General Mechanism of Action: Non-Selective COX Inhibition

NSAIDs mediate their therapeutic effects by blocking the action of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain sensitization, and fever regulation.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.

-

COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

This compound, as a conventional NSAID, is presumed to be a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2. The inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation and effects on platelet function.

Hypothetical Data Presentation

Without specific experimental data for this compound, the following table illustrates how quantitative data on COX inhibition is typically presented. This allows for a clear comparison of a compound's potency and selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Ibuprofen (Example) | ~15 | ~35 | ~0.43 |

| Diclofenac (Example) | ~6.5 | ~1.1 | ~5.9 |

Note: The values for Ibuprofen and Diclofenac are approximate and can vary based on the specific assay conditions. The selectivity ratio provides an indication of the drug's preference for inhibiting COX-2 over COX-1. A higher ratio suggests greater COX-2 selectivity.

Experimental Protocols for Determining COX Inhibition

The following outlines a standard experimental workflow for determining the in-vitro COX-1 and COX-2 inhibitory activity of a compound like this compound.

Reagents and Materials

-

Enzymes: Purified human recombinant COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Detection System: An enzyme immunoassay (EIA) kit for measuring prostaglandin (B15479496) E2 (PGE2) or a method to measure oxygen consumption.

-

Buffer: Tris-HCl buffer, pH 8.0.

-

Cofactors: Heme and tryptophan.

Assay Procedure (PGE2 Measurement)

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the Tris-HCl buffer containing the necessary cofactors.

-

Compound Incubation: A range of concentrations of this compound are pre-incubated with the respective COX enzymes for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Incubation: The reaction mixture is incubated for a short period (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid).

-

Quantification of PGE2: The concentration of PGE2 produced in each reaction is determined using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Core Mechanisms

The following diagrams illustrate the central signaling pathway affected by NSAIDs and a typical experimental workflow for assessing COX inhibition.

Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.

Caption: Workflow for determining this compound's in-vitro COX inhibitory activity.

Cicloprofen's Cyclooxygenase Isoform Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclooxygenase Isoforms and their Inhibition

The two primary isoforms of cyclooxygenase, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including gastrointestinal cytoprotection, maintenance of renal blood flow, and platelet aggregation.[1] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines.[2] The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastric ulcers and renal impairment, are primarily associated with the inhibition of COX-1.[2]

The selectivity of an NSAID for COX-1 versus COX-2 is typically expressed as a selectivity index (SI), which is the ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2 (IC50 COX-1 / IC50 COX-2).[3] A higher SI value indicates greater selectivity for COX-2.

Quantitative Assessment of COX-1 and COX-2 Inhibition

While specific IC50 values for Cicloprofen are not available in the reviewed literature, the following table presents data for a range of other NSAIDs, illustrating the spectrum of COX selectivity. This data is essential for comparative analysis and for understanding the landscape of COX inhibition.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [4] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [4] |

| Celecoxib | 82 | 6.8 | 12 | [4] |

| Rofecoxib | > 100 | 25 | > 4.0 | [4] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [4] |

| Meloxicam | 37 | 6.1 | 6.1 | [4] |

| Piroxicam | 47 | 25 | 1.9 | [4] |

| Etodolac | > 100 | 53 | > 1.9 | [4] |

Experimental Protocols for Determining COX Selectivity

Several in vitro methods are employed to determine the COX-1 and COX-2 inhibitory activity of a compound. These assays typically measure the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), in the presence of varying concentrations of the inhibitor.

Purified Enzyme Assays

This method utilizes purified recombinant human or ovine COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactor Addition: Hematin and a reducing agent like L-epinephrine are added as cofactors.[5]

-

Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme mixture at 37°C for a defined period (e.g., 10 minutes).[5]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination and Product Quantification: The reaction is stopped after a specific time, and the amount of prostaglandin product (e.g., PGE2) is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).[5][6]

Whole Blood Assay (WBA)

The WBA provides a more physiologically relevant environment as it utilizes all blood components.[7]

Methodology:

-

Blood Collection: Fresh heparinized venous blood is collected from healthy volunteers.

-

COX-1 Assay: Aliquots of blood are incubated with the test compound at various concentrations. Clotting is initiated (e.g., by allowing the blood to clot at 37°C for 1 hour), and the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum by ELISA.

-

COX-2 Assay: To measure COX-2 activity, whole blood is first incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression. The test compound is then added at various concentrations, and after a further incubation period, the plasma is analyzed for PGE2 levels by ELISA.[7]

Cell-Based Assays

These assays use cell lines that predominantly express either COX-1 or COX-2.

Methodology:

-

Cell Culture: A suitable cell line is cultured (e.g., human peripheral monocytes).[4]

-

COX-1 Expression: For COX-1 activity, unstimulated cells are used as they exclusively express COX-1.[4]

-

COX-2 Induction: For COX-2 activity, cells are stimulated with an inflammatory agent like LPS to induce COX-2 expression.[4]

-

Inhibitor Treatment and Analysis: Both sets of cells are treated with the test compound at various concentrations. The supernatant is then collected, and the concentration of PGE2 is determined by ELISA.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a generalized experimental workflow for determining COX selectivity.

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs like this compound.

Caption: A generalized experimental workflow for determining the IC50 of a compound for COX enzymes.

Conclusion

The determination of COX-1 and COX-2 selectivity is a cornerstone in the preclinical evaluation of NSAIDs. Although specific inhibitory data for this compound against COX isoforms are not prominently available, the well-established methodologies described herein provide a robust framework for such an assessment. By employing purified enzyme, whole blood, or cell-based assays, researchers can accurately quantify the inhibitory potency of this compound and other novel NSAIDs against both COX-1 and COX-2. This information is crucial for predicting the therapeutic index of the drug, balancing its anti-inflammatory efficacy with its potential for adverse effects, and ultimately guiding its development and clinical application. Further research to elucidate the precise COX selectivity profile of this compound is warranted to better understand its pharmacological characteristics.

References

- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ajmc.com [ajmc.com]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anti-inflammatory Properties of Cicloprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicloprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its core mechanism of action, quantitative efficacy data, and detailed experimental methodologies. The primary anti-inflammatory effect of this compound is attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923), key mediators of inflammation. This document summarizes available in vitro and in vivo data to provide a thorough understanding of this compound's pharmacological profile for research and drug development purposes.

Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The principal mechanism by which this compound exerts its anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and endotoxins. The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2.

By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby mitigating the inflammatory response.

Signaling Pathway of this compound's Action

The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide comparative data for other well-characterized NSAIDs to contextualize its potential potency.

Table 1: In Vitro Cyclooxygenase Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) of various NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Ibuprofen | 12 | 80 | 0.15[2] |

| Ketoprofen (S-enantiomer) | - | 0.024[3] | - |

| Celecoxib | 82 | 6.8 | 12[2] |

| Diclofenac (B195802) | 0.076 | 0.026 | 2.9[2] |

| Indomethacin | 0.0090 | 0.31 | 0.029[2] |

| Naproxen | - | - | - |

| Piroxicam | 47 | 25 | 1.9[2] |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of compounds. The effective dose required to produce a 50% reduction in edema (ED50) is a measure of potency.

| Compound | Route of Administration | ED50 (mg/kg) |

| Ketoprofen (oral) | Oral | 6.1[2] |

| Ketoprofen (topical gel) | Topical | 2.2[2] |

| Indomethacin | Oral | 10[4] |

| Naproxen | Oral | 15[4] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory properties of NSAIDs like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined from the concentration-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Objective: To determine the dose-dependent anti-inflammatory effect of the test compound.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema for each treated group is calculated relative to the control group. The ED50 value can be determined from the dose-response curve.

Other Potential Anti-inflammatory Mechanisms

While COX inhibition is the primary mechanism, other pathways may contribute to the anti-inflammatory effects of NSAIDs.

Effect on Leukocyte Migration

Inflammation involves the migration of leukocytes to the site of injury. Some NSAIDs have been shown to inhibit leukocyte migration.[5] Ibuprofen, for example, has been found to inhibit leukocyte migration through endothelial cell monolayers in a dose-dependent manner.[6] This effect may be mediated by the inhibition of adhesion molecule expression on endothelial cells.

Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory genes.[7] Some NSAIDs have been shown to inhibit the activation of NF-κB, which could contribute to their anti-inflammatory effects independently of COX inhibition.[8]

References

- 1. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of non-steroid anti-inflammatory drugs on leukocyte migration in carrageenin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ibuprofen inhibits leukocyte migration through endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation [pubmed.ncbi.nlm.nih.gov]

In Vivo Analgesic Efficacy of Cicloprofen: A Technical Guide for Preclinical Research

For: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vivo analgesic and anti-inflammatory effects of Cicloprofen, a non-steroidal anti-inflammatory drug (NSAID). While specific quantitative data for this compound from publicly available literature is limited, this document details the standard experimental protocols and data presentation formats used for compounds of this class. The illustrative data presented herein is based on findings for other well-characterized NSAIDs and serves to guide the design and interpretation of future studies on this compound.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound, as a member of the NSAID family, is presumed to exert its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation. The inhibition of prostaglandin (B15479496) synthesis at the site of inflammation reduces the sensitization of nociceptors, thereby alleviating pain.

Signaling Pathway:

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

In Vivo Models for Analgesic and Anti-inflammatory Assessment

The following are standard, widely-accepted rodent models for evaluating the efficacy of analgesic and anti-inflammatory compounds like this compound.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing a visceral pain response.

Experimental Protocol:

-

Animals: Male or female Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to control and treatment groups (n=6-10 per group).

-

Drug Administration: this compound or the vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.). A positive control, such as acetylsalicylic acid, is often included.

-

Induction of Writhing: 30-60 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce writhing.

-

Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20-30 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Illustrative Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean No. of Writhes (± SEM) | % Inhibition |

| Vehicle Control | - | 45.2 ± 3.1 | - |

| This compound | 10 | 28.7 ± 2.5 | 36.5 |

| This compound | 30 | 15.1 ± 1.9 | 66.6 |

| This compound | 100 | 8.3 ± 1.2 | 81.6 |

| Acetylsalicylic Acid | 100 | 12.5 ± 1.7 | 72.3 |

Experimental Workflow:

Caption: Workflow for the acetic acid-induced writhing test.

Hot Plate Test

This method is used to evaluate centrally mediated analgesic activity.

Experimental Protocol:

-

Animals: Male or female Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C).

-

Baseline Latency: Each animal is placed on the hot plate, and the time taken to show a nociceptive response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. Animals with a baseline latency outside a specified range (e.g., 5-15 seconds) are excluded.

-

Drug Administration: this compound, vehicle, or a positive control (e.g., morphine) is administered.

-

Post-Treatment Latency: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The increase in latency period is calculated. The results can also be expressed as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Illustrative Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | \multicolumn{4}{|c|}{Reaction Time in Seconds (± SEM) at Time (min)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 | 60 | 90 | 120 | | Vehicle Control | - | 8.1 ± 0.7 | 8.3 ± 0.6 | 8.0 ± 0.8 | 7.9 ± 0.5 | | this compound | 50 | 10.2 ± 0.9 | 12.5 ± 1.1 | 11.8 ± 1.0 | 10.5 ± 0.8 | | this compound | 100 | 12.8 ± 1.2 | 15.6 ± 1.4 | 14.9 ± 1.3 | 12.2 ± 1.1 | | Morphine | 10 | 25.4 ± 2.1 | 28.1 ± 1.9 | 26.5 ± 2.0 | 22.3 ± 1.8 |

Experimental Workflow:

Caption: Workflow for the hot plate test.

Carrageenan-Induced Paw Edema Test

This is a widely used model to assess the anti-inflammatory properties of a compound.

Experimental Protocol:

-

Animals: Male or female Wistar rats (150-180 g) are used.

-

Baseline Paw Volume: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: this compound, vehicle, or a positive control (e.g., indomethacin) is administered orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, 0.1 ml of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment volume. The percentage inhibition of edema is calculated as: % Inhibition = [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100

Illustrative Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | \multicolumn{4}{|c|}{% Inhibition of Paw Edema (± SEM) at Time (hr)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | | Vehicle Control | - | - | - | - | - | | this compound | 25 | 25.4 ± 2.1 | 30.1 ± 2.5 | 35.8 ± 3.0 | 32.6 ± 2.8 | | this compound | 50 | 38.7 ± 3.2 | 45.3 ± 3.8 | 52.1 ± 4.1 | 48.9 ± 3.9 | | this compound | 100 | 50.2 ± 4.5 | 58.9 ± 4.9 | 65.4 ± 5.2 | 61.3 ± 5.0 | | Indomethacin | 10 | 55.6 ± 4.8 | 62.3 ± 5.1 | 68.7 ± 5.5 | 64.2 ± 5.3 |

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema test.

Conclusion

The in vivo models described provide a robust framework for characterizing the analgesic and anti-inflammatory profile of this compound. The acetic acid-induced writhing test is a sensitive measure of peripheral analgesia, while the hot plate test provides insights into central analgesic mechanisms. The carrageenan-induced paw edema model is the gold standard for evaluating anti-inflammatory activity. A comprehensive evaluation of this compound in these models, including dose-response studies, will be crucial to fully elucidate its therapeutic potential. The data presentation formats and experimental workflows outlined in this guide are intended to facilitate the design and execution of such preclinical studies.

An In-depth Technical Guide on the Antipyretic Activity of Cicloprofen

Disclaimer: Scientific literature specifically detailing the antipyretic activity of Cicloprofen is limited. This guide is based on the established mechanisms of action for non-steroidal anti-inflammatory drugs (NSAIDs), particularly those of the arylpropionic acid class to which this compound belongs. The experimental data and protocols are derived from studies on analogous compounds, such as Ibuprofen (B1674241) and Ketoprofen (B1673614), and are presented as a representative framework for studying the antipyretic potential of this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid derivative group. While primarily recognized for its anti-inflammatory and analgesic properties, its potential as an antipyretic agent is a key area of investigation for researchers and drug development professionals. Fever, or pyrexia, is a complex physiological response to stimuli, primarily regulated by prostaglandins (B1171923) in the hypothalamus.[1][2] The antipyretic action of NSAIDs is attributed to their ability to modulate this pathway.[3][4][5][6] This guide provides a comprehensive overview of the theoretical mechanism, experimental evaluation, and potential signaling pathways related to the antipyretic activity of this compound.

Core Mechanism of Antipyretic Action

The primary mechanism by which NSAIDs, and presumably this compound, exert their antipyretic effect is through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5][6][7][8][9] This inhibition disrupts the synthesis of prostaglandins, which are key mediators of the febrile response.[5][10]

During an inflammatory response, pyrogenic cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) are released. These cytokines stimulate the production of prostaglandin (B15479496) E2 (PGE2) in the preoptic area of the hypothalamus. PGE2 then acts on thermoregulatory neurons to elevate the hypothalamic set-point for body temperature, resulting in fever. By inhibiting COX enzymes, this compound would reduce the synthesis of PGE2, thereby preventing the elevation of the hypothalamic set-point and facilitating the return to normothermia.[4][6]

Signaling Pathway for NSAID-Mediated Antipyresis

The following diagram illustrates the signaling cascade leading to fever and the point of intervention for NSAIDs like this compound.

Caption: Signaling pathway of fever and NSAID intervention.

Experimental Protocols for Antipyretic Activity Assessment

The most common preclinical model for evaluating the antipyretic efficacy of a compound is the Brewer's Yeast-Induced Pyrexia model in rats.[11][12]

Brewer's Yeast-Induced Pyrexia in Rats

This model is widely used to induce a pathogenic fever in laboratory animals, allowing for the standardized assessment of antipyretic drugs.[11]

Objective: To evaluate the potential of this compound to reduce pyrexia induced by the subcutaneous injection of Brewer's Yeast suspension in Wistar rats.

Materials:

-

Wistar albino rats (150-200g)

-

Brewer's Yeast (Saccharomyces cerevisiae)

-

Sterile 0.9% saline solution

-

This compound

-

Reference standard drug (e.g., Ibuprofen, Ketoprofen, or Paracetamol)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Digital thermometer with a rectal probe

-

Animal restrainers

Methodology:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Baseline Temperature Measurement: Record the basal rectal temperature of each rat using a digital thermometer. The probe should be lubricated and inserted to a consistent depth.

-

Induction of Pyrexia: Prepare a 20% w/v suspension of Brewer's Yeast in sterile saline. Inject the suspension subcutaneously into the dorsal region of the rats at a volume of 10 ml/kg.[13]

-

Post-Induction Temperature Measurement: After 18 hours of yeast injection, measure the rectal temperature again. Only rats that show a significant increase in body temperature (at least 0.7°C) are selected for the study.[13]

-

Grouping and Drug Administration: Divide the selected pyretic rats into the following groups (n=6 per group):

-

Group I (Control): Administer the vehicle orally.

-

Group II (Standard): Administer the reference drug (e.g., Ibuprofen 100 mg/kg) orally.[13]

-

Group III-V (Test Drug): Administer this compound at different doses (e.g., 50, 100, 200 mg/kg) orally.

-

-

Temperature Monitoring: Record the rectal temperature of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after drug administration.[2][13]

-

Data Analysis: Calculate the mean rectal temperature for each group at each time point. The percentage reduction in pyrexia can be calculated using the formula:

-

% Reduction = [(B - Cn) / (B - A)] x 100

-

Where A is the temperature before yeast injection, B is the temperature after yeast injection (before drug administration), and Cn is the temperature at a specific time point after drug administration.

-

-

Experimental Workflow Diagram

Caption: Workflow for Brewer's Yeast-Induced Pyrexia Model.

Data Presentation (Illustrative)

As this compound-specific data is unavailable, the following tables present representative quantitative data from studies on Ketoprofen, another potent NSAID from the propionic acid class. This data illustrates the expected format and nature of results from antipyretic studies.

Table 1: Antipyretic Effect of Ketoprofen in Yeast-Induced Pyrexia in Rabbits

| Treatment | Dose (mg/kg) | Time (hours) | Inhibition Rate (%) |

| Ketoprofen | 2 | 1 | 64.53[14] |

| Ketoprofen β-cyclodextrin | 2 | 1 | 73.04[14] |

Data sourced from a study on Ketoprofen beta-cyclodextrin (B164692) inclusion complexes.[14]

Table 2: Dose-Response of S(+)-Ketoprofen in Yeast-Induced Hyperthermia in Rats

| Treatment | Dose (mg/kg) | ED50 (mg/kg) | % Inhibition (at 2.7 mg/kg) |

| S(+)-Ketoprofen (oral) | 0.9 - 2.7 | 1.6[15][16] | 68[15] |

ED50 represents the dose required to produce 50% of the maximum antipyretic effect.[15][16]

Conclusion

While direct experimental evidence for the antipyretic activity of this compound is not extensively documented, its classification as a propionic acid derivative NSAID provides a strong theoretical basis for its mechanism of action. It is highly probable that this compound reduces fever by inhibiting COX-2 and subsequently decreasing PGE2 synthesis in the hypothalamus. The experimental protocols and illustrative data presented in this guide offer a robust framework for researchers and drug development professionals to design and conduct studies to formally evaluate and quantify the antipyretic efficacy of this compound. Such studies are essential to fully characterize its therapeutic potential.

References

- 1. Study of antipyretic activity | DOCX [slideshare.net]

- 2. interesjournals.org [interesjournals.org]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. youtube.com [youtube.com]

- 9. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 10. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antipyretic, analgesic and anti-inflammatory activities of ketoprofen beta-cyclodextrin inclusion complexes in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Cicloprofen: An In-depth Technical Guide

Disclaimer: Information regarding the specific pharmacodynamics of cicloprofen is limited in publicly available scientific literature. This compound, chemically known as 2-(9H-fluoren-2-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Due to the scarcity of detailed data on this compound, this guide will provide a comprehensive overview of the pharmacodynamics of a closely related and extensively studied member of the same class, ibuprofen (B1674241) . The principles of action and experimental methodologies described for ibuprofen are largely representative of the profen class of NSAIDs and provide a robust framework for understanding the potential pharmacodynamic profile of this compound.

Executive Summary

This technical guide provides a detailed examination of the pharmacodynamics of ibuprofen, a representative profen NSAID. It is intended for researchers, scientists, and drug development professionals. The guide covers the primary mechanism of action, supplementary and novel mechanisms, and quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are also provided to facilitate a deeper understanding and replication of pivotal experiments.

Mechanism of Action

Primary Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action of ibuprofen is the non-selective and reversible inhibition of two isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1][2][3]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[3]

-

COX-2 is typically induced by inflammatory stimuli, and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[3]

By inhibiting both COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.[1][3] The inhibition of COX-2 is primarily responsible for the therapeutic anti-inflammatory and analgesic actions, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.[3]

The S-(+)-enantiomer of ibuprofen is the more pharmacologically active form, demonstrating significantly greater inhibitory potency against both COX isoforms compared to the R-(-)-enantiomer.[1]

A diagram illustrating the cyclooxygenase pathway and the inhibitory action of ibuprofen is presented below.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Ibuprofen.

Supplementary and Novel Mechanisms

Beyond COX inhibition, research suggests that ibuprofen may exert its effects through other pathways:

-

Cannabinoid System: In vitro studies have indicated that ibuprofen may interact with the endocannabinoid system. It has been shown to inhibit the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[1] This could lead to increased anandamide levels, potentially contributing to analgesia.

-

Wnt/β-catenin Signaling Pathway: Some studies suggest that ibuprofen can inhibit the Wnt/β-catenin signaling pathway, which is implicated in cellular proliferation. This mechanism may be relevant to its potential anti-cancer properties.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data for ibuprofen from various in vitro and in vivo studies.

Table 1: In Vitro COX Inhibition

| Compound | Enzyme | Assay System | IC50 (µM) | Reference |

| S-(+)-Ibuprofen | COX-1 | Human Whole Blood | 2.1 | [1] |

| S-(+)-Ibuprofen | COX-2 | Human Whole Blood | 1.6 | [1] |

| Racemic Ibuprofen | COX-1 | Purified Enzyme | 13 | [1] |

| Racemic Ibuprofen | COX-2 | Purified Enzyme | 370 | [1] |

Table 2: In Vivo Analgesic and Anti-inflammatory Activity

| Model | Species | Endpoint | Ibuprofen Dose | Effect | Reference |

| Acetic Acid-Induced Writhing | Mouse | Reduction in writhes | 100 mg/kg | 71% inhibition | [4] |

| Carrageenan-Induced Paw Edema | Rat | Reduction in paw edema | 30 mg/kg | Significant inhibition | [5] |

| Postoperative Dental Pain | Human | Pain relief | 400 mg | Effective analgesia | [5] |

| Rheumatoid Arthritis | Human | Symptom control | ~2400 mg/day | Equivalent to 4g aspirin | [5] |

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood)

Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in a physiologically relevant matrix.

Methodology:

-

COX-1 Assay (Thromboxane B2 synthesis):

-

Fresh heparinized human blood is aliquoted into tubes.

-

The test compound (e.g., ibuprofen) is added at various concentrations.

-

The blood is allowed to clot for 1 hour at 37°C to induce platelet activation and COX-1-mediated thromboxane A2 (TXA2) synthesis.

-

The reaction is stopped by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin).

-

Plasma is separated by centrifugation.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

IC50 values are calculated from the concentration-response curve.

-

-

COX-2 Assay (Prostaglandin E2 synthesis):

-

Fresh heparinized human blood is aliquoted into tubes.

-

Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.

-

The blood is incubated for 24 hours at 37°C.

-

The test compound is added at various concentrations.

-

The blood is further incubated for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and plasma is separated.

-

Prostaglandin E2 (PGE2) levels are measured by EIA or RIA.

-

IC50 values are calculated from the concentration-response curve.

-

A workflow for this experimental protocol is depicted below.

Caption: Workflow for In Vitro COX-1 and COX-2 Inhibition Assays.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory activity of a test compound in an acute model of inflammation.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: The test compound (e.g., ibuprofen) or vehicle (control) is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

A diagram representing the logical relationship in this experimental model is provided below.

Caption: Logical Flow of the Carrageenan-Induced Paw Edema Model.

Conclusion

Ibuprofen serves as a quintessential model for understanding the pharmacodynamics of the profen class of NSAIDs, including the less-characterized cicloprolen. Its primary mechanism of action through the non-selective inhibition of COX-1 and COX-2 is well-established and accounts for its therapeutic efficacy and side effect profile. Emerging research into alternative mechanisms, such as modulation of the endocannabinoid system, suggests a more complex pharmacodynamic profile than previously understood. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of anti-inflammatory agents. Further research is warranted to elucidate the specific pharmacodynamic properties of cicloprolen and to determine if it offers any distinct advantages over well-established profens like ibuprofen.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cicloprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicloprofen, scientifically known as α-methylfluorene-2-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and for key in vitro and in vivo assays used to characterize its anti-inflammatory activity. Quantitative data on its physicochemical properties, metabolic fate, and biological activity are presented in structured tables for clarity and comparative analysis. Additionally, diagrams generated using Graphviz are provided to illustrate the synthesis pathway and the mechanism of action. This guide is intended to serve as a core reference for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

The development of this compound emerged from the broader effort in the mid-20th century to discover safer and more effective alternatives to aspirin (B1665792) and corticosteroids for the treatment of inflammatory conditions. The pioneering work on arylpropionic acid derivatives, notably the discovery of Ibuprofen in the 1960s by Stewart Adams and John Nicholson at Boots Pure Drug Company, set the stage for the exploration of related chemical scaffolds[1][2].

Research into compounds with a fluorene (B118485) backbone led to the synthesis and evaluation of α-methylfluorene-2-acetic acid, which was named this compound. The initial synthesis and investigation of its anti-inflammatory properties were described in a 1975 paper in the Journal of Medicinal Chemistry by E.T. Stiller and colleagues[3]. This work established this compound as a potent anti-inflammatory agent, demonstrating the therapeutic potential of this particular structural motif.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its formulation, bioavailability, and pharmacokinetic profile. The available quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(9H-fluoren-2-yl)propanoic acid | PubChem[4] |

| Molecular Formula | C₁₆H₁₄O₂ | PubChem[4] |

| Molecular Weight | 238.28 g/mol | PubChem[4] |

| CAS Number | 36950-96-6 | PubChem[4] |

| Melting Point | 181-182 °C | [3] |

| XLogP3 | 3.6 | PubChem[4] |

Synthesis of this compound

The synthesis of this compound (α-methylfluorene-2-acetic acid) has been reported through a multi-step process. The key steps are outlined below, followed by a detailed experimental protocol for a crucial transformation.

Synthesis Pathway

A plausible synthetic route to this compound involves the creation of a fluorene core, followed by the introduction of the propionic acid side chain. A documented final step in one synthesis is the hydrogenation of α-methylenefluorene-2-acetic acid.

Experimental Protocol: Hydrogenation of α-Methylenefluorene-2-acetic acid

This protocol describes the reduction of the exocyclic double bond to yield the final this compound product.

Materials:

-

α-Methylenefluorene-2-acetic acid

-

Dioxane

-

5% Palladium on charcoal (Pd/C)

Procedure:

-

A solution of α-methylenefluorene-2-acetic acid (2.6 g) in dioxane (50 ml) is prepared.

-

To this solution, 5% palladium on charcoal (800 mg) is added as a catalyst.

-

The mixture is subjected to hydrogenation.

-

Upon completion of the reaction, the mixture is filtered to remove the palladium on charcoal catalyst.

-

The filtrate is then evaporated to dryness to yield the crude product.

-

The residue is purified by sublimation to afford this compound (2.6 g).

-

For analytical purposes, the product can be further purified by recrystallization from aqueous methanol, yielding a product with a melting point of 181-182 °C.

Pharmacological Activity and Mechanism of Action

Mechanism of Action: Cyclooxygenase Inhibition

Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins[5][6]. Prostaglandins are key mediators of inflammation, pain, and fever[7]. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric protection and platelet aggregation, and COX-2, which is induced during inflammation[8]. The relative selectivity of an NSAID for COX-1 versus COX-2 determines its efficacy and side-effect profile.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the inhibitory potency of this compound against COX-1 and COX-2, an in vitro assay is employed. The following is a general protocol that can be adapted for this purpose.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric co-substrate)

-

Tris-HCl buffer (pH 8.0)

-

Heme cofactor

-

This compound stock solution (in DMSO or ethanol)

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in Tris-HCl buffer containing the heme cofactor.

-

Add various concentrations of this compound (or reference inhibitor) to the wells of a 96-well plate. Include control wells with vehicle only.

-

Add the appropriate COX enzyme (COX-1 or COX-2) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Add the colorimetric co-substrate TMPD to all wells.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader in kinetic mode. The rate of color development is proportional to the COX peroxidase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds.

Objective: To assess the in vivo anti-inflammatory effect of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Reference drug (e.g., Indomethacin)

-

1% w/v Carrageenan suspension in sterile saline

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer (baseline).

-

Animals are divided into groups: a control group (vehicle), a reference group (Indomethacin), and test groups (different doses of this compound).

-

The respective treatments are administered orally or intraperitoneally.

-

After a set period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the subplantar region of the right hind paw of each rat[9].

-

The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[10].

-

The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been studied in rats. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Pharmacokinetic Parameters

After oral or intraperitoneal administration of radiolabeled this compound to rats, it was observed that the peak plasma concentrations and the area under the plasma concentration-time curve did not increase proportionally with the dose. This suggests a saturation of plasma protein binding, leading to faster elimination of the unbound drug at higher doses[9].

Metabolism

Metabolism studies in rats have shown that this compound undergoes extensive biotransformation. The primary route of elimination is through biliary excretion. The major metabolites identified in urine and bile are hydroxylated derivatives and their conjugates[9].

| Metabolite | Description |

| 7-hydroxy-Cicloprofen | Hydroxylation on the fluorene ring. |

| 9-hydroxy-Cicloprofen | Hydroxylation on the fluorene ring. |

| 7,9-dihydroxy-Cicloprofen | Dihydroxylation on the fluorene ring. |

| 9-hydroxy-9-methoxy-Cicloprofen | Hydroxylation and methoxylation on the fluorene ring. |

| Glucuronide/Sulphate Conjugates | Conjugates of the parent drug and its hydroxylated metabolites. |

Source: Xenobiotica, 1977[9]

The studies also indicated that the (+)-enantiomer of this compound is hydroxylated and excreted at a faster rate than its (-)-antipode, although no qualitative differences in the metabolic pathways of the individual enantiomers were observed[9]. The extensive enterohepatic recirculation of this compound or its metabolites has also been noted in rats[9].

Conclusion

This compound is a potent non-steroidal anti-inflammatory drug with a well-defined chemical structure and synthesis pathway. Its mechanism of action is consistent with other arylpropionic acid NSAIDs, involving the inhibition of cyclooxygenase enzymes. The available data from preclinical studies, particularly on its metabolism in rats, provide a solid foundation for its pharmacological characterization. This technical guide consolidates the key findings related to the discovery and synthesis of this compound, offering detailed protocols and structured data to aid researchers in further investigation and development of this and related anti-inflammatory agents. Further studies to elucidate its COX-1/COX-2 selectivity and human pharmacokinetic profile are warranted to fully understand its therapeutic potential and safety profile.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (+-)-Cicloprofen | C16H14O2 | CID 37589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. news-medical.net [news-medical.net]

- 7. pharmtech.com [pharmtech.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

Cicloprofen Enantiomers and Their Biological Activity: An In-depth Technical Guide

A Note on Terminology: The term "cicloprofen" does not correspond to a recognized nonsteroidal anti-inflammatory drug (NSAID). It is highly probable that this is a misspelling of a member of the "profen" family of drugs, such as ibuprofen (B1674241) or ketoprofen. This guide will therefore focus on the well-documented enantiomers of profens, a class of 2-arylpropionic acid derivatives, with a primary emphasis on ibuprofen as a representative example due to the wealth of available data.

Introduction

The profens are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs) widely used for their analgesic, anti-inflammatory, and antipyretic properties. A key structural feature of this class is the presence of a chiral center at the alpha-position of the propionic acid moiety, leading to the existence of two enantiomers: the (S)- and (R)-forms. It is well-established that the pharmacological activity of profens is stereoselective, with the (S)-enantiomer being significantly more potent in its primary mechanism of action. This technical guide provides a comprehensive overview of the differential biological activities of profen enantiomers, with a focus on their molecular targets, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory, analgesic, and antipyretic effects of profens are mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxane (B8750289) A2.[1][3] Prostaglandins are key mediators of inflammation, pain, and fever.[1]

-

COX-1 is a constitutive enzyme found in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[4]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by stimuli such as cytokines.[4]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[2]

The (S)-enantiomers of profens are potent inhibitors of both COX-1 and COX-2, whereas the (R)-enantiomers are significantly less active in this regard.[5][6][7] For instance, the (S)-(+)-enantiomer of ibuprofen is the primary contributor to its anti-inflammatory activity.[8][9] While the (R)-enantiomer of ibuprofen shows negligible COX inhibition in vitro, it can undergo in vivo metabolic chiral inversion to the active (S)-enantiomer.[8][10]

Signaling Pathway: Prostaglandin Synthesis and Inhibition by Profens

Caption: Prostaglandin synthesis pathway and its inhibition by profen enantiomers.

Quantitative Data on Biological Activity

The stereoselective inhibition of COX enzymes by profen enantiomers has been quantified in various studies. The following tables summarize the available data for ibuprofen and other profens.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) by Ibuprofen Enantiomers

| Enantiomer | Target | Assay System | IC50 (µM) | Reference |

| S-(+)-Ibuprofen | PGHS-1 (COX-1) | Human Platelets | 2.1 | [11] |

| S-(+)-Ibuprofen | PGHS-2 (COX-2) | LPS-stimulated Human Monocytes | 1.6 | [11] |

| R-(-)-Ibuprofen | PGHS-1 (COX-1) | Human Platelets | 34.9 | [11] |

| R-(-)-Ibuprofen | PGHS-2 (COX-2) | LPS-stimulated Human Monocytes | > 250 | [11] |

Table 2: In Vitro Inhibition of Cyclooxygenase (COX) by Other Profen Enantiomers

| Drug | Enantiomer | Target | Assay System | IC50 | Reference |

| Ketoprofen | S-enantiomer | COX-2 | Guinea Pig Whole Blood | 0.024 µmol/L | [6] |

| Ketoprofen | S-enantiomer | COX-2 | Sheep Placenta | 5.3 µmol/L | [6] |

| Ketoprofen | R-enantiomer | COX-2 | Sheep Placenta | > 80 µmol/L | [6] |

| Flurbiprofen | S-enantiomer | COX-2 | Sheep Placenta | 0.48 µmol/L | [6] |

| Flurbiprofen | R-enantiomer | COX-2 | Sheep Placenta | > 80 µmol/L | [6] |

Alternative Biological Activities

While COX inhibition is the primary mechanism of action, some studies have revealed other biological activities of profen enantiomers, particularly the (R)-enantiomers.

Inhibition of Rac1 and Cdc42 GTPases: Research has shown that the (R)-enantiomers of certain NSAIDs, such as naproxen (B1676952) and ketorolac, can inhibit the activity of Rac1 and Cdc42 GTPases.[12] These small GTPases are involved in cell signaling pathways that control cell proliferation, adhesion, and migration.[12] This activity is stereoselective, with the (S)-enantiomers showing little to no effect on these GTPases.[12]

Experimental Protocols

1. Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

-

Objective: To determine the inhibitory potency (IC50) of test compounds on COX-1 and COX-2 activity in a physiologically relevant ex vivo system.

-

Methodology:

-

COX-1 Activity (in Platelets): Freshly drawn human blood is allowed to clot at 37°C for 1 hour in the presence of various concentrations of the test compound (e.g., S- and R-enantiomers of a profen).[11] The serum is then collected, and the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by a specific enzyme immunoassay (EIA).[11]

-